KRAS G12C inhibitor 31
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
KRAS G12C inhibitor 31 is a small molecule compound designed to target the KRAS G12C mutation, which is a common oncogenic driver in various cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer . This compound covalently binds to the cysteine residue at position 12 of the KRAS protein, thereby inhibiting its activity and preventing downstream signaling pathways that promote cancer cell proliferation and survival .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of KRAS G12C inhibitor 31 involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the formation of an all-carbon quaternary stereocenter, which is a crucial structural feature of the compound . The reaction conditions typically involve the use of strong bases, such as sodium hydride, and various coupling reagents to facilitate the formation of carbon-carbon bonds .
Industrial Production Methods
Industrial production of this compound requires scalable and efficient synthetic routes. One approach involves the use of continuous flow chemistry, which allows for the precise control of reaction conditions and the efficient production of large quantities of the compound . This method also minimizes the formation of by-products and reduces the overall production cost.
化学反応の分析
Types of Reactions
KRAS G12C inhibitor 31 undergoes several types of chemical reactions, including:
Covalent Bond Formation: The compound forms a covalent bond with the cysteine residue at position 12 of the KRAS protein.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which may affect its stability and activity.
Substitution Reactions: Substitution reactions can occur at various positions on the compound, leading to the formation of different analogs.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Sodium Hydride: Used as a strong base in the formation of carbon-carbon bonds.
Coupling Reagents: Such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt), used to facilitate the formation of amide bonds.
Major Products Formed
The major products formed from the reactions involving this compound include various analogs and derivatives that retain the core structure of the compound but exhibit different pharmacological properties .
科学的研究の応用
KRAS G12C inhibitor 31 has a wide range of scientific research applications, including:
Cancer Research: The compound is used to study the role of KRAS G12C mutations in cancer and to develop targeted therapies for cancers harboring this mutation.
Drug Development: It serves as a lead compound for the development of new KRAS inhibitors with improved efficacy and reduced resistance.
Biological Studies: The compound is used to investigate the molecular mechanisms of KRAS signaling and its impact on cellular processes such as proliferation, differentiation, and apoptosis.
Industrial Applications: This compound is used in the pharmaceutical industry for the production of targeted cancer therapies.
作用機序
KRAS G12C inhibitor 31 exerts its effects by covalently binding to the cysteine residue at position 12 of the KRAS protein, thereby trapping it in an inactive GDP-bound state . This prevents the activation of downstream signaling pathways, such as the RAF-MEK-ERK and PI3K-AKT pathways, which are essential for cancer cell proliferation and survival . The compound also induces the activation of the innate immune response, leading to the recruitment of immune cells to the tumor microenvironment .
類似化合物との比較
KRAS G12C inhibitor 31 is unique compared to other similar compounds due to its specific binding affinity and covalent interaction with the KRAS G12C mutation . Similar compounds include:
Sotorasib: Another KRAS G12C inhibitor that has shown efficacy in clinical trials for non-small cell lung cancer.
Adagrasib: A KRAS G12C inhibitor with a similar mechanism of action but different pharmacokinetic properties.
MRTX849: A KRAS G12C inhibitor that has demonstrated potent anti-tumor activity in preclinical models.
This compound stands out due to its unique structural features and its ability to overcome resistance mechanisms that limit the efficacy of other KRAS inhibitors .
特性
分子式 |
C25H22ClFN6O3 |
---|---|
分子量 |
508.9 g/mol |
IUPAC名 |
N-[4-[3-[(2-chloro-6-fluorophenyl)methyl]-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-9-yl]phenyl]prop-2-enamide |
InChI |
InChI=1S/C25H22ClFN6O3/c1-3-20(34)28-15-8-10-16(11-9-15)31-12-5-13-32-21-22(29-24(31)32)30(2)25(36)33(23(21)35)14-17-18(26)6-4-7-19(17)27/h3-4,6-11H,1,5,12-14H2,2H3,(H,28,34) |
InChIキー |
VXJGLDRLVRUPIS-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C(=O)N(C1=O)CC3=C(C=CC=C3Cl)F)N4CCCN(C4=N2)C5=CC=C(C=C5)NC(=O)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。